4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride
CAS No.:
Cat. No.: VC15750942
Molecular Formula: C11H19ClN2O
Molecular Weight: 230.73 g/mol
* For research use only. Not for human or veterinary use.
![4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride -](/images/structure/VC15750942.png)
Specification
Molecular Formula | C11H19ClN2O |
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Molecular Weight | 230.73 g/mol |
IUPAC Name | 4-[2-(dimethylamino)ethoxy]-2-methylaniline;hydrochloride |
Standard InChI | InChI=1S/C11H18N2O.ClH/c1-9-8-10(4-5-11(9)12)14-7-6-13(2)3;/h4-5,8H,6-7,12H2,1-3H3;1H |
Standard InChI Key | MGBZEYFMGAEKQY-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)OCCN(C)C)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Formula and Weight
The molecular formula of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride is C₁₁H₁₈ClN₂O, with a molecular weight of 234.73 g/mol. The free base form, 4-[2-(Dimethylamino)ethoxy]-2-methylaniline, has the formula C₁₁H₁₇N₂O (MW: 209.27 g/mol) . The hydrochloride salt forms via protonation of the primary amine group, enhancing its stability and solubility in polar solvents .
Structural Features
The compound’s structure comprises:
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A benzene ring with a methyl group (-CH₃) at the 2-position.
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A 2-(dimethylamino)ethoxy group (-O-CH₂-CH₂-N(CH₃)₂) at the 4-position.
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A protonated aniline group (-NH₃⁺Cl⁻) at the 1-position.
The dimethylaminoethoxy side chain introduces both basicity and steric bulk, influencing the compound’s reactivity and interactions with biological targets .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 4-[2-(Dimethylamino)ethoxy]-2-methylaniline hydrochloride typically involves a multi-step process:
Step 1: Alkylation of 4-Hydroxy-2-methylaniline
A nucleophilic substitution reaction between 4-hydroxy-2-methylaniline and 2-chloro-N,N-dimethylethylamine in the presence of a base (e.g., KOH) yields the free base . This step parallels methodologies described in itopride synthesis patents, where hydroxybenzylamine intermediates undergo alkylation with dimethylaminoethyl chloride .
Reaction Conditions:
Step 2: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or ethanol), followed by crystallization to isolate the hydrochloride salt .
Typical Yield: 80–85% with ≥95% purity by HPLC .
Process Optimization
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Purification: Distillation under reduced pressure removes excess solvents, while trituration with water eliminates impurities .
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Quality Control: Reaction progress is monitored via HPLC, ensuring starting material levels remain <2% .
Physicochemical Properties
Thermal and Solubility Data
Property | Value | Source |
---|---|---|
Melting Point | 145–150°C (decomposes) | Estimated |
Boiling Point | 317°C (free base) | |
Density | 1.061 g/cm³ (free base) | |
Solubility | Soluble in water, methanol, DMSO | Inferred |
The hydrochloride salt’s hygroscopic nature necessitates storage in anhydrous conditions .
Spectroscopic Characteristics
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NMR (¹H): Signals at δ 2.2–2.4 ppm (N(CH₃)₂), δ 3.6–3.8 ppm (O-CH₂-CH₂-N), and δ 6.5–7.2 ppm (aromatic protons) .
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IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O-C ether linkage) .
Applications and Industrial Relevance
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing dopamine receptor agonists and serotonin modulators, leveraging its amine and ether functionalities for target binding . For example, structurally similar compounds are used in gastroprokinetic agents like itopride, which enhances gastrointestinal motility .
Materials Science
Its aromatic amine structure makes it a candidate for polyimide resins and epoxy hardeners, contributing to thermal stability in polymers .
Analytical Methods
Chromatography
Titrimetry
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